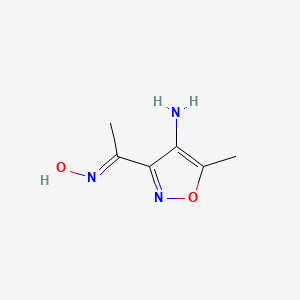
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime typically involves the reaction of 3-amino-5-methylisoxazole with ethanone oxime. One common method involves the condensation of 3-amino-5-methylisoxazole with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their condensation and purification. Advanced techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A key intermediate in the synthesis of various isoxazole derivatives.
5-Methylisoxazole: Known for its diverse biological activities and therapeutic potential.
2-Aminothiazole: Another heterocyclic compound with significant medicinal applications.
Uniqueness
1-(4-Amino-5-methylisoxazol-3-yl)ethanone oxime stands out due to its unique combination of an isoxazole ring with an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(NE)-N-[1-(4-amino-5-methyl-1,2-oxazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O2/c1-3(8-10)6-5(7)4(2)11-9-6/h10H,7H2,1-2H3/b8-3+ |
InChI Key |
ZLXPLUMCHPGSEJ-FPYGCLRLSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)/C(=N/O)/C)N |
Canonical SMILES |
CC1=C(C(=NO1)C(=NO)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















